CPRG, Na -

CPRG, Na

Catalog Number: EVT-7973851
CAS Number:
Molecular Formula: C25H21Cl2NaO10S
Molecular Weight: 607.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chlorophenolred-β-D-galactopyranoside, Sodium Salt (CPRG, Na) is a synthetic compound primarily utilized in biochemical assays as a substrate for the enzyme β-galactosidase. Upon hydrolysis by β-galactosidase, CPRG undergoes a colorimetric change, facilitating the measurement of enzyme activity, which is particularly useful in molecular biology and microbiology applications. The compound is notable for its high sensitivity and rapid turnover, making it a preferred choice over other substrates like o-Nitrophenyl-β-D-galactopyranoside and 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside .

Source

The compound is commercially available from various suppliers, including FUJIFILM Wako Pure Chemical Corporation and Sigma-Aldrich. It is typically sold for research use and is not intended for diagnostic procedures .

Classification

Chlorophenolred-β-D-galactopyranoside, Sodium Salt belongs to the class of phenolic compounds and sulfonephthaleins. It is categorized as a chromogenic substrate due to its ability to produce a color change upon enzymatic activity .

Synthesis Analysis

Methods

The synthesis of Chlorophenolred-β-D-galactopyranoside, Sodium Salt involves the reaction between chlorophenol red and β-D-galactopyranoside. This reaction typically requires specific conditions such as the presence of a catalyst and an aqueous medium to facilitate the interaction between the reactants. Following synthesis, purification is achieved through methods like crystallization or chromatography .

Technical Details

The industrial production of CPRG, Na employs large-scale reactors equipped with automated systems to ensure consistent quality and yield. The process is designed to maintain stability during storage by controlling environmental conditions such as temperature.

Molecular Structure Analysis

Structure

The molecular formula of Chlorophenolred-β-D-galactopyranoside, Sodium Salt is C25H21Cl2NaO10SC_{25}H_{21}Cl_{2}NaO_{10}S, with a molecular weight of 607.39 g/mol. The structure includes multiple functional groups such as sulfonate and phenolic moieties that contribute to its chemical reactivity and solubility characteristics .

Chemical Reactions Analysis

Reactions

Chlorophenolred-β-D-galactopyranoside, Sodium Salt undergoes hydrolysis when acted upon by β-galactosidase, resulting in the release of chlorophenol red, which exhibits a distinct color change. This reaction is essential for quantifying enzyme activity in various biological assays.

Technical Details

The reaction can be monitored spectrophotometrically, allowing researchers to determine enzyme kinetics based on the rate of color change. The optimal conditions for this reaction typically involve specific pH levels and temperatures conducive to enzyme activity .

Mechanism of Action

Process

The mechanism of action for Chlorophenolred-β-D-galactopyranoside involves its interaction with β-galactosidase. The enzyme catalyzes the cleavage of the glycosidic bond in CPRG, leading to the formation of chlorophenol red and β-D-galactopyranoside. This enzymatic hydrolysis results in a measurable colorimetric change that correlates with enzyme activity.

Data

Quantitative analysis can be achieved through spectrophotometric methods, where absorbance changes are measured at specific wavelengths corresponding to the product formation .

Physical and Chemical Properties Analysis

Physical Properties

Chlorophenolred-β-D-galactopyranoside, Sodium Salt is characterized by its solubility in water and organic solvents. It typically appears as a colored solution when dissolved.

Chemical Properties

The compound's stability is influenced by factors such as pH and temperature. It should be stored at low temperatures (e.g., -20 degrees Celsius) to prevent degradation over time . Its high purity (97% or greater as determined by HPLC) indicates its suitability for sensitive assays.

Applications

Chlorophenolred-β-D-galactopyranoside, Sodium Salt finds extensive application in scientific research, particularly in:

  • Enzyme assays: Used for measuring β-galactosidase activity in various biological samples.
  • Gene expression studies: Assists in assessing gene activity through reporter gene assays.
  • Microbial detection: Employed in detecting bacterial contamination in water samples due to its sensitivity to enzymatic activity associated with coliform bacteria .
Enzymatic Applications and Substrate Specificity

Role in β-Galactosidase Activity Quantification

Chlorophenol red-β-D-galactopyranoside (CPRG) serves as a cornerstone chromogenic substrate for quantifying β-galactosidase activity across diverse biological systems. This assay leverages the enzymatic hydrolysis of CPRG to chlorophenol red (CPR), a vivid magenta-colored product detectable at 570–590 nm. CPRG’s utility spans basic research and industrial applications, including:

  • Reporter Gene Systems: Detection of lacZ expression in genetic constructs, where β-galactosidase acts as a transcriptional reporter [1] [3].
  • Directed Evolution: High-throughput screening of evolved enzyme variants (e.g., thermostable CelB mutants) via crude lysate assays [3].
  • Environmental Monitoring: Sensitive detection of fecal coliforms in water through β-galactosidase activity, though electrochemical substrates now complement CPRG in field applications [5].

A key advantage over traditional substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside) is CPRG’s enhanced sensitivity. Studies demonstrate a 4–6-fold increase in signal robustness in optimized protocols for mammalian BWZ-reporter cells, enabling precise ligand-receptor interaction analyses [1]. For Drosophila research, CPRG’s absorption peak minimizes interference from eye pigments, making it ideal for tissue-specific activity measurements in dissected thoraxes or whole organisms [2].

Table 1: Comparative Sensitivity of CPRG vs. ONPG in β-Galactosidase Assays

SubstrateDetection Wavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Relative Sensitivity
CPRG570–59075,0004–6× higher
ONPG4204,500Baseline

Mechanisms of Hydrolysis and Chromogenic Conversion

The hydrolysis mechanism of CPRG by β-galactosidase follows a two-step kinetic process:

  • Enzymatic Cleavage: β-Galactosidase hydrolyzes the β-glycosidic bond in CPRG, releasing galactose and the aglycone chlorophenol red (CPR).
  • Chromogenic Shift: CPR exhibits a pH-dependent color transition (yellow ⇌ magenta; pKa ≈ 6.0), with maximal absorbance at neutral to alkaline pH [1] [5].

This reaction is highly specific to β-galactosidase isoforms, including bacterial (E. coli LacZ), archaeal (Pyrococcus furiosus CelB), and eukaryotic enzymes. However, a critical caveat exists: CPR, the hydrolysis product, exhibits intrinsic estrogenic activity in yeast estrogen assays (YES). This property risks false-positive interpretations when CPRG is used in endocrine disruption studies, as prolonged incubation can mimic estrogenic effects [4]. Consequently, alternative substrates (e.g., fluorescein di-β-D-galactopyranoside) are recommended for YES assays.

Optimization strategies to enhance hydrolysis efficiency include:

  • Buffer Composition: 50 mM phosphate buffer (pH 7.2) with 1 mM MgCl₂ stabilizes enzyme conformation [2].
  • Detergents: Saponin outperforms Triton X-100 in lysis buffers, improving substrate accessibility by 40% in BWZ cells [1].

Kinetic Parameters and Reaction Optimization

CPRG kinetics adhere to Michaelis-Menten principles, with reported Km values of 0.12–0.25 mM for E. coli β-galactosidase. Key parameters influencing assay performance include:

Critical Optimization Variables

  • Substrate Concentration: Elevating CPRG to 1.5–2.0 mM (vs. standard 0.5 mM) maximizes reaction velocity while minimizing background noise [1] [5].
  • pH Dependence: Activity peaks at pH 7.0–7.5. Acidic conditions (pH < 6.0) suppress CPR signal intensity due to protonation [5].
  • Permeabilization Agents: Saponin (0.1% w/v) enables efficient intracellular substrate access without enzyme denaturation [1].
  • Temperature Stability: CPRG-derived activity remains stable for 24h at −20°C, facilitating batch processing [2].

Table 2: Optimized Conditions for CPRG-Based Assays

ParameterSuboptimal ValueOptimized ValueImpact on Activity
CPRG concentration0.5 mM1.5–2.0 mM4× signal increase
Lysis detergentTriton X-100 (0.1%)Saponin (0.1%)40% higher accessibility
Assay pH6.07.2–7.590% maximal activity
Post-lysis storage4°C (unstable)−20°C (with protease inhibitors)Activity retained for 72h

Advanced Applications

  • Directed Evolution: CPRG assays screened CelB variants in growth-coupled continuous evolution (GCCDE), identifying mutants with 70% enhanced low-temperature activity [3].
  • Electrochemical Biosensors: Though CPRG is colorimetric, its hydrolysis product CPR can be detected electrochemically, inspiring analogs like PAPG (4-aminophenyl β-D-galactopyranoside) for amperometric sensors [5].

Properties

Product Name

CPRG, Na

IUPAC Name

sodium;2-[(E)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate

Molecular Formula

C25H21Cl2NaO10S

Molecular Weight

607.4 g/mol

InChI

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12+;

InChI Key

ZNPHUXRLBORSKC-BFVDCFMLSA-M

SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/2\C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]

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